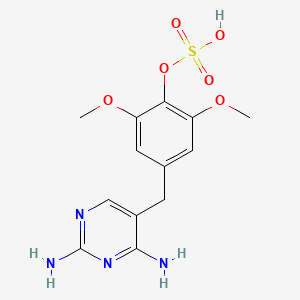
8-Aminoguanosine-13C2,15N
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
8-Aminoguanosine-13C2,15N is an isotopically labeled compound of 8-Aminoguanosine. It is a potent inhibitor of purine nucleoside phosphorylase, an enzyme involved in the metabolism of nucleosides. The compound is labeled with carbon-13 and nitrogen-15 isotopes, making it useful in various scientific research applications, particularly in the fields of chemistry, biology, and medicine.
Vorbereitungsmethoden
The synthesis of 8-Aminoguanosine-13C2,15N involves the incorporation of carbon-13 and nitrogen-15 isotopes into the guanosine molecule. The synthetic route typically starts with the preparation of labeled guanine, which is then converted to 8-Aminoguanosine through a series of chemical reactions. The reaction conditions often involve the use of specific reagents and catalysts to ensure the incorporation of the isotopes at the desired positions.
Industrial production methods for this compound are similar to those used in laboratory synthesis but are scaled up to meet commercial demand. These methods involve optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact.
Analyse Chemischer Reaktionen
8-Aminoguanosine-13C2,15N undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles for substitution reactions .
Oxidation: The compound can be oxidized to form 8-nitroguanosine.
Reduction: Reduction of 8-nitroguanosine can yield 8-Aminoguanosine.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically results in the formation of nitro derivatives, while reduction can yield amino derivatives .
Wissenschaftliche Forschungsanwendungen
8-Aminoguanosine-13C2,15N has a wide range of scientific research applications:
Chemistry: It is used as a tracer in metabolic studies to understand the pathways and mechanisms of nucleoside metabolism.
Biology: The compound is employed in studies of enzyme kinetics and inhibition, particularly in the context of purine nucleoside phosphorylase.
Medicine: Research involving this compound has implications for the development of therapeutic agents targeting nucleoside metabolism disorders.
Industry: The compound is used in the production of labeled nucleosides for various applications, including drug development and diagnostic assays.
Wirkmechanismus
The primary mechanism of action of 8-Aminoguanosine-13C2,15N involves the inhibition of purine nucleoside phosphorylase. This enzyme plays a crucial role in the metabolism of nucleosides, and its inhibition can lead to the accumulation of nucleosides and their derivatives .
The compound exerts its effects by binding to the active site of the enzyme, preventing the conversion of nucleosides to their respective bases and sugars. This inhibition can affect various cellular processes, including DNA and RNA synthesis .
Vergleich Mit ähnlichen Verbindungen
8-Aminoguanosine-13C2,15N is unique due to its isotopic labeling, which distinguishes it from other similar compounds. Some similar compounds include:
8-Aminoguanosine: The unlabeled version of the compound, which also inhibits purine nucleoside phosphorylase but lacks the isotopic labels.
8-Nitroguanosine: A related compound that can be converted to 8-Aminoguanosine through reduction.
8-Hydroxyguanosine: Another derivative of guanosine with different chemical properties and applications.
The isotopic labeling of this compound enhances its utility in research applications, particularly in studies involving metabolic tracing and enzyme kinetics.
Eigenschaften
Molekularformel |
C10H14N6O5 |
|---|---|
Molekulargewicht |
301.23 g/mol |
IUPAC-Name |
2,8-diamino-9-[(2R,3S,4R,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-1H-purin-6-one |
InChI |
InChI=1S/C10H14N6O5/c11-9-14-6-3(7(20)15-9)13-10(12)16(6)8-5(19)4(18)2(1-17)21-8/h2,4-5,8,17-19H,1H2,(H2,12,13)(H3,11,14,15,20)/t2-,4+,5+,8-/m1/s1/i3+1,6+1,13+1 |
InChI-Schlüssel |
FNXPTCITVCRFRK-KEKQIDQQSA-N |
Isomerische SMILES |
C([C@@H]1[C@@H]([C@@H]([C@@H](O1)N2C(=[15N][13C]3=[13C]2N=C(NC3=O)N)N)O)O)O |
Kanonische SMILES |
C(C1C(C(C(O1)N2C3=C(C(=O)NC(=N3)N)N=C2N)O)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


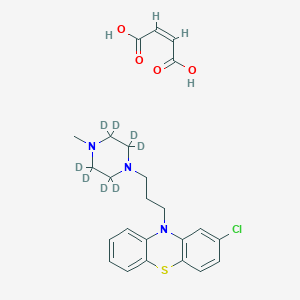
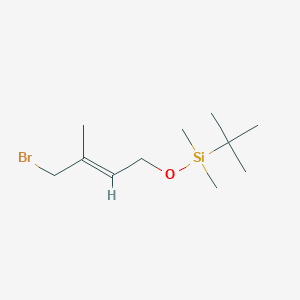
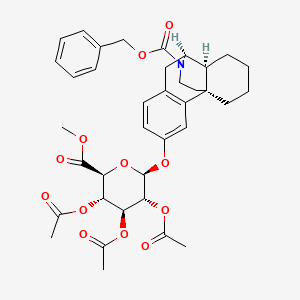
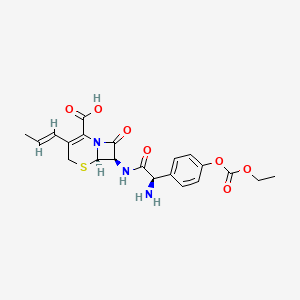
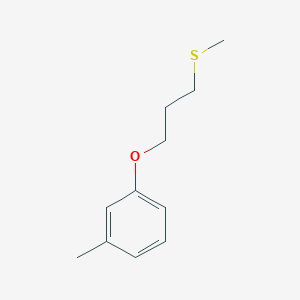
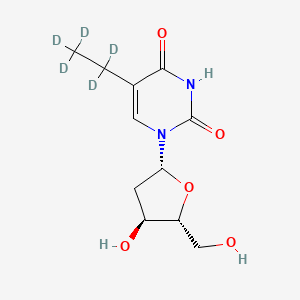
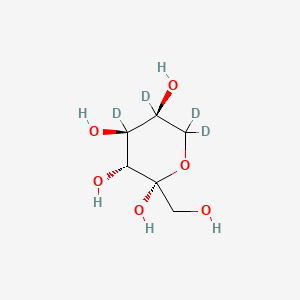

![2-[(4E,8E,12E,16E)-21-[1-[(2,4-dioxopyrrolidin-3-ylidene)-hydroxymethyl]-5-hydroxy-1,3-dimethyl-4a,5,6,7,8,8a-hexahydro-2H-naphthalen-2-yl]-2,6,10,14,18-pentahydroxy-11,17,19-trimethylhenicosa-4,8,12,16-tetraenyl]pyrrolidine-1-carboximidamide](/img/structure/B13849825.png)
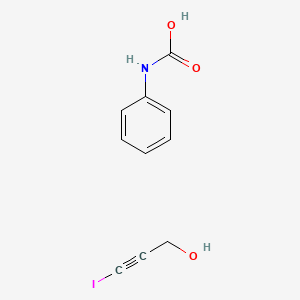
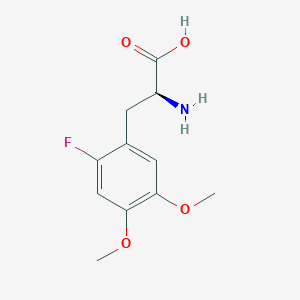
![(2S,3S,4S,5R)-6-[4-[2-(4-benzylpiperidin-1-yl)-1-hydroxypropyl]phenoxy]-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B13849836.png)
